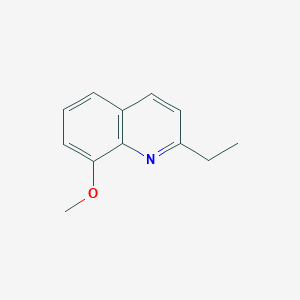

2-Ethyl-8-methoxyquinoline

説明

2-Ethyl-8-methoxyquinoline is a substituted quinoline derivative featuring an ethyl group at position 2 and a methoxy group at position 8. Its synthesis typically involves nucleophilic substitution or alkylation reactions. For example, 8-methoxyquinoline derivatives are synthesized via etherification of 8-hydroxyquinoline with alkyl halides in the presence of potassium carbonate (). The ethyl group at position 2 can be introduced using ethyl iodide under reflux conditions (similar to ).

特性

分子式 |

C12H13NO |

|---|---|

分子量 |

187.24 g/mol |

IUPAC名 |

2-ethyl-8-methoxyquinoline |

InChI |

InChI=1S/C12H13NO/c1-3-10-8-7-9-5-4-6-11(14-2)12(9)13-10/h4-8H,3H2,1-2H3 |

InChIキー |

MZFNUHASPHZVRQ-UHFFFAOYSA-N |

正規SMILES |

CCC1=NC2=C(C=CC=C2OC)C=C1 |

製品の起源 |

United States |

類似化合物との比較

8-Methoxyquinoline

- Structure : Lacks the ethyl group at position 2.

- Synthesis: Prepared via etherification of 8-hydroxyquinoline with methyl halides ().

- Properties: The absence of the ethyl group reduces steric hindrance and lipophilicity compared to 2-ethyl-8-methoxyquinoline.

- Applications : Serves as a precursor for antimalarial agents and metal-chelating ligands .

8-Hydroxy-2-methylquinoline

- Structure : Features a hydroxyl group at position 8 and a methyl group at position 2 ().

- Properties : The hydroxyl group enables hydrogen bonding (forming dimers in the crystal lattice) and metal chelation, while the methyl group provides minimal steric bulk. This compound exhibits luminescence in aluminum derivatives, suggesting utility in optoelectronics .

- Contrast: The hydroxyl group increases polarity and reduces metabolic stability compared to the methoxy group in 2-ethyl-8-methoxyquinoline.

4-Chloro-2-methylthio-8-methylquinoline (13a) and 4-Chloro-2-ethylthio-8-methylquinoline (13b)

- Structure : Chloro (position 4), thioether (position 2), and methyl (position 8) substituents ().

- Synthesis: Prepared via alkylation of quinolinethiones with methyl or ethyl halides.

- Properties : The chloro group enhances electrophilicity, making these compounds reactive toward nucleophilic substitution. The thioether group (methylthio or ethylthio) contributes to lipophilicity and may undergo oxidation to sulfoxides.

8-(2,2,2-Trifluoroethoxy)quinoline

- Structure : Contains a trifluoroethoxy group at position 8 ().

- Properties: The electron-withdrawing trifluoroethoxy group reduces electron density on the quinoline ring, enhancing resistance to oxidation. Crystal structures reveal intermolecular C–F⋯π and π–π interactions, which could influence material properties like solubility and aggregation .

- Contrast: The fluorine atoms improve metabolic stability but may reduce bioavailability compared to the methoxy group in 2-ethyl-8-methoxyquinoline.

8-(2-Aminoethoxy)-2-methylquinoline Dihydrochloride

- Structure: Aminoethoxy group at position 8 and methyl at position 2 ().

- Properties: The amino group introduces basicity, enabling salt formation (e.g., dihydrochloride) for improved water solubility.

- Contrast: The amino group increases polarity and bioavailability compared to the methoxy group in 2-ethyl-8-methoxyquinoline .

3-Ethyl-8-methylquinolin-2-amine Hydrochloride

- Structure : Ethyl (position 3), methyl (position 8), and amine (position 2) groups ().

- Properties : The amine group participates in hydrogen bonding, while the ethyl and methyl groups enhance lipophilicity. The hydrochloride salt improves solubility for pharmaceutical use.

- Contrast: The amine substituent at position 2 offers distinct reactivity (e.g., nucleophilic addition) compared to the ethyl group in 2-ethyl-8-methoxyquinoline .

Comparative Data Table

Key Findings and Implications

- Lipophilicity: The ethyl group in 2-ethyl-8-methoxyquinoline enhances membrane permeability compared to hydroxyl or amino derivatives .

- Electronic Effects : Methoxy and trifluoroethoxy groups modulate electron density, affecting stability and reactivity .

- Biological Activity: Amino and hydroxyl substituents improve target interaction but may reduce metabolic stability compared to methoxy or ethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。